5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine
CAS No.: 2043401-94-9
Cat. No.: VC11488503
Molecular Formula: C13H17BN2O2S
Molecular Weight: 276.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2043401-94-9 |
|---|---|
| Molecular Formula | C13H17BN2O2S |
| Molecular Weight | 276.2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a benzothiazole core substituted at the 5-position with a tetramethyl-1,3,2-dioxaborolane group and at the 2-position with an amine. The benzothiazole ring system consists of a benzene fused to a thiazole, conferring aromatic stability and electronic diversity. The tetramethyl-1,3,2-dioxaborolane group, a pinacol boronic ester, enhances the compound’s solubility in organic solvents and its reactivity in Suzuki-Miyaura cross-coupling reactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2043401-94-9 |
| Molecular Formula | |
| Molar Mass | 276.16 g/mol |
| Purity | ≥95% |
| Storage Conditions | Cool, dry, inert atmosphere |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine typically involves palladium-catalyzed borylation of a halogenated benzothiazol-2-amine precursor. For example, 5-bromo-1,3-benzothiazol-2-amine may react with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) and a base (e.g., ) in a solvent such as dimethyl sulfoxide (DMSO) or 1,4-dioxane . The reaction proceeds via a Miyaura borylation mechanism, replacing the bromide with the boronic ester group.
Characterization Techniques
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the pinacol boronic ester protons (δ 1.25 ppm, singlet) and the aromatic protons of the benzothiazole ring (δ 7.2–8.1 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 276.16 .
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound’s boronic ester group facilitates Suzuki-Miyaura couplings with aryl halides, enabling the construction of biaryl structures. For instance, coupling with 3-bromopyridine under microwave irradiation in the presence of and yields 5-(pyridin-3-yl)-1,3-benzothiazol-2-amine, a potential pharmacophore . Such reactions are pivotal in synthesizing drug candidates, as evidenced by its use in HIV-1 Env inactivator research .
Pharmaceutical Intermediate
The benzothiazole moiety is prevalent in bioactive molecules, including antitumor and antimicrobial agents. Functionalization via the boronic ester group allows precise modification of the scaffold’s electronic and steric properties, optimizing interactions with biological targets .
Recent Research and Innovations
Materials Science
In organic electronics, the compound’s planar benzothiazole core and electron-deficient boron center make it a candidate for electron-transport materials in OLEDs. Preliminary studies suggest tunable luminescence properties when incorporated into conjugated polymers.
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